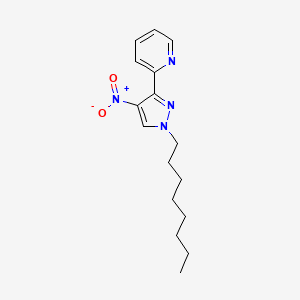
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-nitro-1-octyl-1H-pyrazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: 2-(4-Amino-1-octyl-1H-pyrazol-3-yl)pyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Complex heterocyclic compounds.
Applications De Recherche Scientifique
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole and pyridine rings provide structural rigidity and facilitate binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the nitro and octyl groups.
4-Nitro-1-octyl-1H-pyrazole: Lacks the pyridine ring.
2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Similar but lacks the octyl group.
Uniqueness
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the nitro and octyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and pyridine rings makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
192711-36-7 |
|---|---|
Formule moléculaire |
C16H22N4O2 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
2-(4-nitro-1-octylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C16H22N4O2/c1-2-3-4-5-6-9-12-19-13-15(20(21)22)16(18-19)14-10-7-8-11-17-14/h7-8,10-11,13H,2-6,9,12H2,1H3 |
Clé InChI |
PETMYHRXGSAHBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


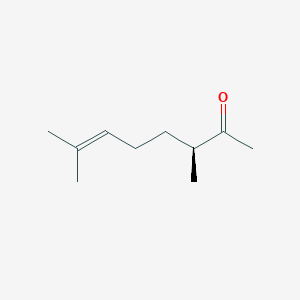
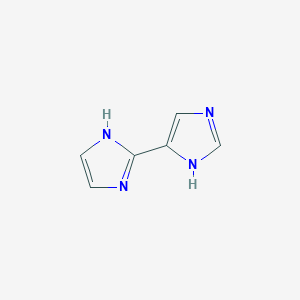



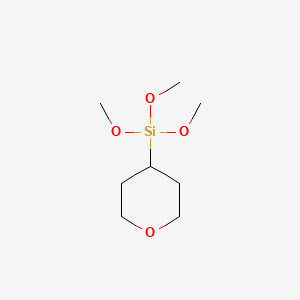
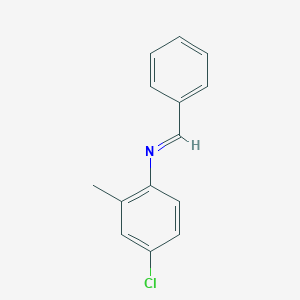
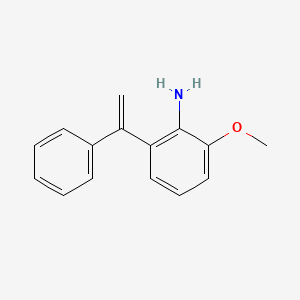
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
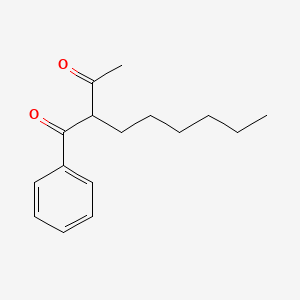


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
